GA15 (closed lactone form)

描述

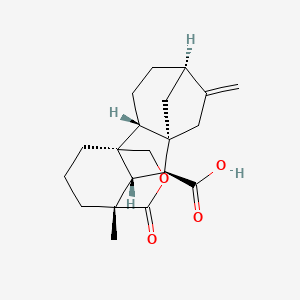

Gibberellin A15 (closed lactone form) is a member of the gibberellin family, which are tetracyclic diterpenoid phytohormones. These compounds play a crucial role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, pollen maturation, and the development of flowers, fruits, and seeds . The closed lactone form of Gibberellin A15 is a specific structural variant where the molecule forms a lactone ring, contributing to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of lactones, including Gibberellin A15 (closed lactone form), often involves intramolecular olefin metathesis procedures. This method is particularly effective for creating five- to eleven-membered lactones. The reaction typically employs ruthenium carbene catalysts and can be coupled with new synthetic tools to enhance efficiency . Additionally, oxidative lactonization of diols using copper/nitroxyl catalysts under mild conditions has been reported as an efficient method .

Industrial Production Methods: Industrial production of lactones, including Gibberellin A15, may involve the use of organometallic reagents or catalysts such as carbonylation, carboxylation, and hydroacylation processes. These methods allow for precise control over the efficiency and selectivity of lactone ring formation by appropriately tuning the metal coordination sphere .

化学反应分析

Types of Reactions: Gibberellin A15 (closed lactone form) undergoes various chemical reactions, including:

Oxidation: The lactone ring can be opened through oxidative processes, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the lactone to its corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the lactone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Substituted lactones or open-chain derivatives.

科学研究应用

1. Plant Growth Regulation

GA15 plays a vital role in regulating physiological processes in plants, including:

- Seed Germination : It promotes the breaking of dormancy and initiation of seedling growth.

- Stem Elongation : Enhances cell elongation, contributing to taller plant structures.

- Flowering : Influences flowering time and development by modulating gene expression related to growth.

Research indicates that GA15 interacts with specific receptors in plants, leading to changes in gene expression that facilitate these growth processes .

2. Enzymatic Transformations

GA15 can undergo various enzymatic reactions, particularly hydroxylation, facilitated by cytochrome P450 enzymes. These reactions convert GA15 into other gibberellins such as GA24 and GA37, which may have distinct biological roles . The efficiency of these transformations can vary based on the structural form of GA15 (closed vs. open lactone) and the specific enzyme involved .

Therapeutic Potential

Emerging studies suggest that gibberellins, including GA15, may have applications beyond plant biology:

- Anti-inflammatory Properties : Similar gibberellins have shown potential anti-inflammatory effects in animal models. For instance, research on Gibberellin A3 indicates that it might reduce inflammation markers in mice.

- Agricultural Applications : Due to its role in promoting growth and development, GA15 could be utilized in agricultural practices to enhance crop yields and improve stress resistance.

Case Studies

| Study | Findings | Application |

|---|---|---|

| PLOS One (2013) | Investigated anti-inflammatory effects of Gibberellin A3 | Suggests potential for GA15 in therapeutic contexts |

| PMC34975 | Hydroxylation efficiency of GA15 compared to other gibberellins | Insights into metabolic pathways for agricultural enhancement |

| PMC6035067 | Binding affinity studies with cytochrome P450 enzymes | Highlights potential for targeted biosynthesis of gibberellins |

作用机制

Gibberellin A15 (closed lactone form) exerts its effects by interacting with specific molecular targets and pathways in plants. It binds to gibberellin receptors, triggering a signaling cascade that leads to the activation of genes involved in growth and development. This process involves the degradation of DELLA proteins, which are growth repressors, thereby promoting cell elongation and division .

相似化合物的比较

- Gibberellin A1

- Gibberellin A3

- Gibberellin A4

- Gibberellin A7

Comparison: Gibberellin A15 (closed lactone form) is unique due to its specific lactone ring structure, which influences its chemical reactivity and biological activity. Compared to other gibberellins, it may have distinct effects on plant growth regulation and different stability under various environmental conditions .

生物活性

Gibberellin A15 (GA15), specifically in its closed lactone form, is a member of the gibberellin family of phytohormones. These compounds are critical in regulating various physiological processes in plants, including growth, development, and responses to environmental stimuli. This article provides an in-depth exploration of the biological activity of GA15, focusing on its mechanisms of action, biochemical pathways, and implications for agricultural applications.

Overview of GA15

GA15 is a tetracyclic diterpenoid hormone that plays a fundamental role in plant biology. It influences key developmental processes such as:

- Seed Germination : Enhances the germination process by promoting enzyme activity that breaks down stored food reserves.

- Stem Elongation : Stimulates cell elongation and division, leading to increased height and biomass.

- Leaf Expansion : Aids in the growth and expansion of leaves, enhancing photosynthetic capacity.

- Flowering and Fruit Development : Regulates the timing and quality of flowering and fruit ripening.

Target of Action

GA15 primarily interacts with cytochrome P450 monooxygenases, particularly CYP112, which hydroxylates GA15 to produce other biologically active gibberellins. This enzymatic conversion is crucial for the subsequent formation of gibberellins that further regulate plant growth.

Mode of Action

The action of GA15 involves several biochemical pathways:

- Hydroxylation : The closed lactone form of GA15 is converted into other gibberellins through hydroxylation by CYP112. This reaction is essential for the activation and transformation into bioactive forms.

- Environmental Influence : The equilibrium between the closed lactone form and its open form is influenced by environmental conditions, particularly pH levels within cellular compartments.

Biochemical Pathways

GA15 undergoes various transformations in plants:

-

Conversion to GA24 : GA15 is hydroxylated to produce GA24, which can then be further processed into GA9, another important gibberellin involved in growth regulation.

Transformation Enzyme Product GA15 → GA24 CYP112 Hydroxylated product GA24 → GA9 Various Active gibberellin

Study on Chickpea Seedlings

A notable study investigated the effects of gibberellin biosynthesis inhibitors on chickpea seedlings. The results indicated that exogenous application of GA15 significantly enhanced growth parameters such as shoot length and leaf area compared to untreated controls. Moreover, it was observed that GA15 application led to increased antioxidant activity within the seedlings, suggesting a protective role against oxidative stress during growth phases .

Impact on Crop Yield

In agricultural settings, GA15 has been utilized to improve crop yields. Research demonstrated that treating crops with GA15 resulted in enhanced fruit size and weight in various species, including tomatoes and cucumbers. This effect was attributed to the hormone's ability to regulate cell division and expansion during critical growth stages .

Pharmacokinetics

The pharmacokinetic properties of GA15 indicate its stability and bioavailability in plant systems. The closed lactone form exhibits favorable characteristics for absorption and transport within plant tissues. Studies have shown that the lactone form can be effectively utilized by plants under varying conditions, enhancing its practical applications in agriculture .

Comparison with Other Gibberellins

GA15 exhibits unique properties compared to other gibberellins such as GA1, GA3, and GA4:

| Gibberellin Type | Key Characteristics |

|---|---|

| GA1 | Promotes seed germination; less stable than GA15 |

| GA3 | Widely used in agriculture; enhances fruit set |

| GA4 | Involved in stem elongation; less effective than GA15 in certain crops |

The distinct structure of the closed lactone form contributes to its specific biological activities and stability under different environmental conditions.

属性

IUPAC Name |

(1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11-8-20-9-12(11)4-5-13(20)19-7-3-6-18(2,17(23)24-10-19)15(19)14(20)16(21)22/h12-15H,1,3-10H2,2H3,(H,21,22)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCOJKLBLFWFNI-CXXOJBQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)COC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13744-18-8 | |

| Record name | Gibberellin A15 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。